molecular formula C8H8N2OS B14244901 5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 206554-06-5

5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B14244901
CAS No.: 206554-06-5
M. Wt: 180.23 g/mol
InChI Key: QETSZWWEWDIGOL-UHFFFAOYSA-N
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Description

5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a cyclization process, forming the thiazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and the resulting biological activities.

Properties

CAS No.

206554-06-5

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-3-methylidene-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C8H8N2OS/c1-5-3-7(11)9-8-10(5)6(2)4-12-8/h3H,2,4H2,1H3

InChI Key

QETSZWWEWDIGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2N1C(=C)CS2

Origin of Product

United States

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